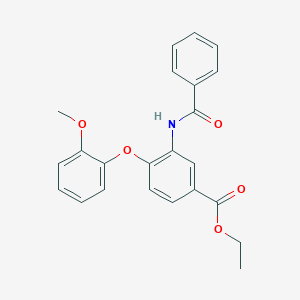![molecular formula C14H12F6N12O30S2 B14421563 2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane CAS No. 86803-35-2](/img/structure/B14421563.png)
2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane is a highly specialized organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane involves multiple steps, typically starting with the preparation of intermediate compounds such as 2-fluoro-2,2-dinitroethanol. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and oxidation, to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reactive intermediates and final product safely.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace the fluoro groups with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane involves its interaction with molecular targets and pathways within the system. The compound’s fluoro and dinitro groups play a crucial role in its reactivity and interactions. These groups can form strong bonds with target molecules, leading to various biochemical and physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-fluoro-2,2-dinitroethyl)formal (FEFO)
- Butanetriol trinitrate (BTTN)
- Trimethylolethane trinitrate (TMETN)
Uniqueness
2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane is unique due to its complex structure, which includes multiple fluoro and dinitro groups. This complexity provides it with distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
86803-35-2 |
|---|---|
Fórmula molecular |
C14H12F6N12O30S2 |
Peso molecular |
1006.4 g/mol |
Nombre IUPAC |
2-[bis(2-fluoro-2,2-dinitroethoxy)-[tris(2-fluoro-2,2-dinitroethoxy)methyldisulfanyl]methoxy]-1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C14H12F6N12O30S2/c15-7(21(33)34,22(35)36)1-57-13(58-2-8(16,23(37)38)24(39)40,59-3-9(17,25(41)42)26(43)44)63-64-14(60-4-10(18,27(45)46)28(47)48,61-5-11(19,29(49)50)30(51)52)62-6-12(20,31(53)54)32(55)56/h1-6H2 |
Clave InChI |
YMRGFYLBRSKHAQ-UHFFFAOYSA-N |
SMILES canónico |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(OCC([N+](=O)[O-])([N+](=O)[O-])F)(OCC([N+](=O)[O-])([N+](=O)[O-])F)SSC(OCC([N+](=O)[O-])([N+](=O)[O-])F)(OCC([N+](=O)[O-])([N+](=O)[O-])F)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


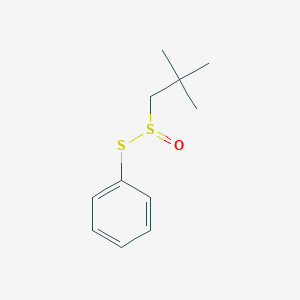
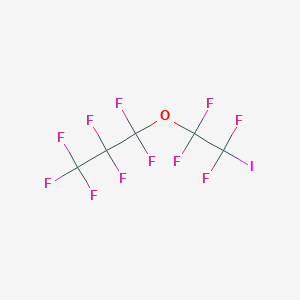

![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
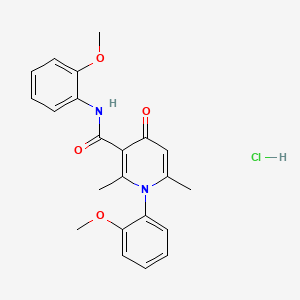
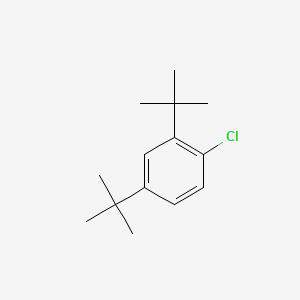

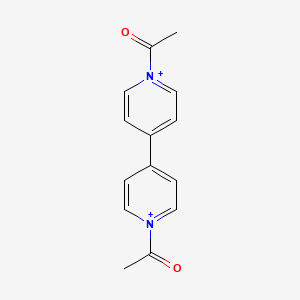
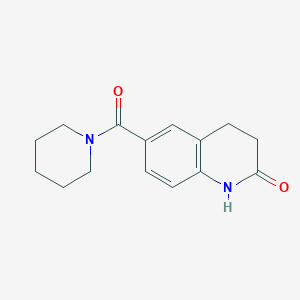
![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)
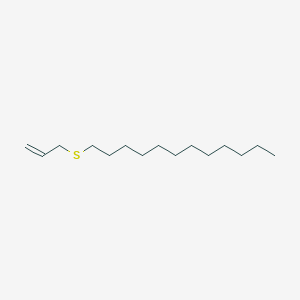
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
